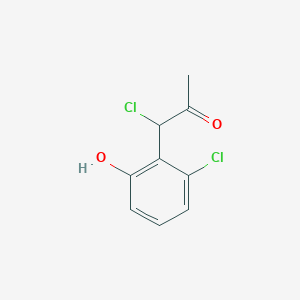
1-Chloro-1-(2-chloro-6-hydroxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(2-chloro-6-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H8Cl2O2. This compound is characterized by the presence of both chloro and hydroxy functional groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
The synthesis of 1-Chloro-1-(2-chloro-6-hydroxyphenyl)propan-2-one can be achieved through several routes. One common method involves the reaction of 2-chloro-6-hydroxybenzaldehyde with chloroacetone under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-chloro-6-hydroxybenzaldehyde and chloroacetone.
Reaction Conditions: Acidic medium, often using hydrochloric acid as a catalyst.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
1-Chloro-1-(2-chloro-6-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The chloro groups can be reduced to form corresponding hydrocarbons.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia (NH3), thiols (RSH).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Chloro-1-(2-chloro-6-hydroxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific functional groups.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-chloro-6-hydroxyphenyl)propan-2-one involves its interaction with various molecular targets. The chloro and hydroxy groups play a crucial role in its reactivity and binding affinity to specific enzymes or receptors. The compound can form hydrogen bonds and undergo nucleophilic substitution reactions, which are essential for its biological activity .
Comparison with Similar Compounds
1-Chloro-1-(2-chloro-6-hydroxyphenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(2-hydroxyphenyl)propan-2-one: Lacks the additional chloro group, which may affect its reactivity and biological activity.
1-Chloro-1-(2-chloro-4-hydroxyphenyl)propan-2-one: The position of the hydroxy group can influence the compound’s chemical properties and applications.
Properties
Molecular Formula |
C9H8Cl2O2 |
|---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
1-chloro-1-(2-chloro-6-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H8Cl2O2/c1-5(12)9(11)8-6(10)3-2-4-7(8)13/h2-4,9,13H,1H3 |
InChI Key |
IJBOUHLXUMSMFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC=C1Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















